Solvent-Dependent Mechanistic Switching: N-Br vs. N-F Aziridines
In contrast to fluoroaziridines, which react exclusively via an accelerated SN2 pathway in all solvents, the reactivity of N-bromoaziridines is mechanistically tunable. Computational data show that N-bromoaziridines can be directed to undergo nucleophilic substitution at the methylene carbon (pathway a) in nonpolar solvents like cyclohexane, or to undergo a rearrangement involving halide departure (pathway b) in more polar solvents [1]. This contrasts with the single-mechanism behavior of fluoroaziridines [1].
| Evidence Dimension | Mechanistic pathway divergence based on solvent polarity |
|---|---|
| Target Compound Data | Pathway a (SN2-like) favored in nonpolar cyclohexane; Pathway b (rearrangement) favored in polar solvents (CH₃CN, H₂O) |
| Comparator Or Baseline | Fluoroaziridines: Exclusively Pathway a (accelerated SN2) in all tested solvents (cyclohexane, THF, CH₃CN, H₂O) |
| Quantified Difference | Qualitative mechanistic switch for N-bromo vs. no switch for N-fluoro |
| Conditions | Computational study at MP2(Full)/6-311++G(d,p)//MP2(Full)/6-31+G(d) level, modeled with NH₃ as nucleophile |
Why This Matters
This solvent-controlled mechanistic divergence offers a unique handle for chemoselectivity that is unavailable with N-fluoro analogs, enabling the synthesis of either 1,2-diaminohaloethanes or imidoyl bromides from the same starting material.
- [1] Banks, H. D. J. Org. Chem. 2008, 73, 7, 2510–2517. View Source
